![molecular formula C17H19N3 B13986790 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- CAS No. 6301-77-5](/img/structure/B13986790.png)
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes two pyridine rings connected by a butanenitrile chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- typically involves the reaction of 2-pyridineethanamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound has a similar structure but includes a methyl group and different functional groups.
2-Pyridineethanamine: A simpler compound with a single pyridine ring and an ethanamine chain.
Uniqueness
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- is unique due to its dual pyridine rings and butanenitrile chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
6301-77-5 |
|---|---|
Molekularformel |
C17H19N3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-methyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butanenitrile |
InChI |
InChI=1S/C17H19N3/c1-17(14-18,10-8-15-6-2-4-12-19-15)11-9-16-7-3-5-13-20-16/h2-7,12-13H,8-11H2,1H3 |
InChI-Schlüssel |
LESFZIGOBYDMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




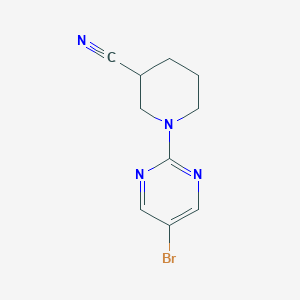
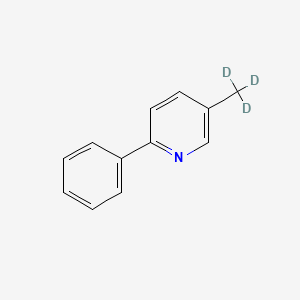
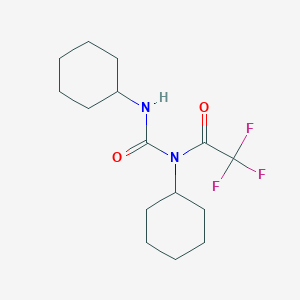
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
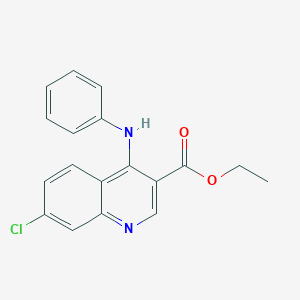
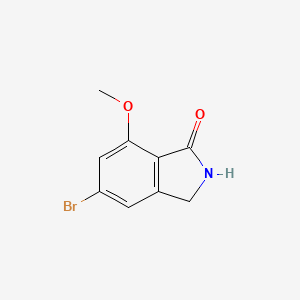
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
